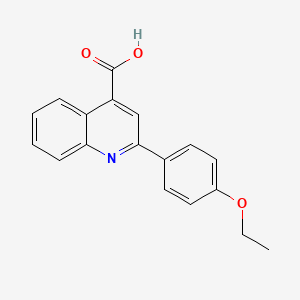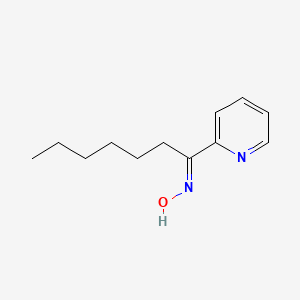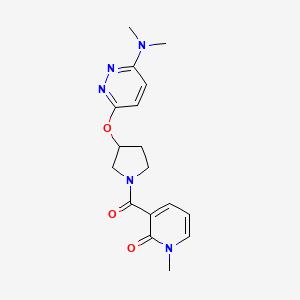
(2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is known to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Scientific Research Applications
Chemical Variability and Properties
Research into compounds with structural variability, such as those containing pyridine and benzimidazole, reveals the importance of studying the chemical and physical properties of such molecules. For instance, the review by Boča, Jameson, and Linert (2011) highlights the preparation, properties, and potential applications of compounds containing pyridine-2,6-diylbis motifs, which are crucial for developing new materials with specific magnetic, electrochemical, or biological activities Boča, Jameson, & Linert, 2011.
Antitumor Effects
The antitumor effects of chemical compounds, particularly those with distinct structural features, are of significant interest. Zeng, Guo, Chen, and He (2019) explored the potential of chrysophanol in treating malignant meningioma of the optic nerve, highlighting the role of structural compounds in inducing apoptosis and inhibiting cancer cell growth Zeng et al., 2019.
Environmental and Biological Applications
The role of redox mediators in treating organic pollutants, as discussed by Husain and Husain (2007), showcases the application of chemical compounds in environmental remediation. Such studies underscore the potential for compounds like (2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone to play a role in degrading pollutants through enzymatic reactions Husain & Husain, 2007.
Analytical and Therapeutic Research
Research on analytical methods for determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), indicates the importance of chemical compounds in evaluating biological activities and therapeutic potentials. Such insights could guide the exploration of the antioxidant or therapeutic properties of our compound of interest Munteanu & Apetrei, 2021.
Novel Drug Synthesis
The synthesis of central nervous system (CNS) acting drugs, as discussed by Saganuwan (2017), highlights the potential for structural compounds to serve as precursors in developing novel therapeutics. This research avenue suggests that our compound could be investigated for its CNS activity or as a precursor in synthesizing CNS-active drugs Saganuwan, 2017.
properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-11-9-16(22-12(2)21-11)25-13-5-4-8-23(10-13)18(24)17-14(19)6-3-7-15(17)20/h3,6-7,9,13H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONUDMIKYLUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)




![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)




![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)
